1-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]-1H-1,2,4-triazol-3-amine
CAS No.:
Cat. No.: VC17821911
Molecular Formula: C8H12N6
Molecular Weight: 192.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N6 |
|---|---|
| Molecular Weight | 192.22 g/mol |
| IUPAC Name | 1-[2-(1-methylimidazol-2-yl)ethyl]-1,2,4-triazol-3-amine |
| Standard InChI | InChI=1S/C8H12N6/c1-13-5-3-10-7(13)2-4-14-6-11-8(9)12-14/h3,5-6H,2,4H2,1H3,(H2,9,12) |
| Standard InChI Key | PYYAYVVVAKCFMM-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CN=C1CCN2C=NC(=N2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
1-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]-1H-1,2,4-triazol-3-amine (C₈H₁₂N₆) has a molecular weight of 192.22 g/mol . The compound’s IUPAC name reflects its hybrid structure: a 1,2,4-triazole core substituted at position 3 with an amine group and at position 1 with a 2-(1-methylimidazol-2-yl)ethyl chain.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂N₆ | PubChem |
| Molecular Weight | 192.22 g/mol | Chemsrc |
| SMILES | CCN1C=CN=C1CN2C=C(N=N2)N | PubChem |
| InChIKey | LPCHYDSBGCDQKY-UHFFFAOYSA-N | PubChem |
Structural Features
The molecule comprises two aromatic heterocycles:
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A 1-methylimidazole ring linked via an ethyl bridge to
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A 1,2,4-triazole ring with an amine substituent.
X-ray crystallography data, though unavailable for this specific compound, suggests planarity in analogous triazole-imidazole hybrids, enabling π-π stacking interactions critical for binding biological targets . The ethyl spacer enhances conformational flexibility, potentially improving target engagement .
Synthesis and Characterization
Synthetic Routes
While no direct synthesis protocol exists for this compound, analogous 1,2,4-triazole derivatives are typically synthesized via:
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Microwave-assisted cyclization: Accelerates reaction kinetics, as demonstrated in the synthesis of related benzimidazole-triazole hybrids (85–96% yields) .
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Thiourea intermediate formation: Reaction of isothiocyanates with amines, followed by cyclization under acidic conditions .
For this compound, a plausible route involves:
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Coupling 1-methyl-2-(2-aminoethyl)imidazole with a pre-functionalized 1,2,4-triazole precursor.
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Purification via column chromatography, confirmed by LC-MS .
Spectroscopic Characterization
Key spectral features from analogous compounds include:
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IR: N-H stretches (3200–3370 cm⁻¹), C=N vibrations (1512–1625 cm⁻¹) .
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¹H NMR: Imidazole protons (δ 6.5–7.8 ppm), triazole NH₂ (δ 5.2–5.8 ppm) .
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¹³C NMR: Triazole C3 (δ 143–146 ppm), imidazole C2 (δ 116–127 ppm) .
| Compound | IC₅₀ (μM) | Target Kinase | Reference |
|---|---|---|---|
| Sorafenib | 2.25–3.37 | VEGFR-2, c-Kit | PMC |
| 63g (Triazolone) | 0.08–0.14 | c-Met | PMC |
| 62i (Diarylurea) | 0.85–1.54 | FLT3, RET | PMC |
Mechanistically, these compounds inhibit ATP-binding pockets in kinases like c-Met and VEGFR-2, inducing apoptosis via caspase-3 activation . The ethylimidazole moiety may enhance hydrophobic interactions with kinase domains .
Antimicrobial Properties
1,2,4-Triazoles disrupt fungal ergosterol biosynthesis (CYP51 inhibition) and bacterial cell wall synthesis . For example:
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Fluconazole analogs: MIC = 0.25–4 μg/mL against Candida spp. .
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Hybrids with imidazole show 4–8x improved potency over parent triazoles .
Structure-Activity Relationships (SAR)
Critical substituent effects include:
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N-Methylation (imidazole): Reduces metabolic degradation while maintaining target affinity .
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Ethyl linker: Optimizes distance between pharmacophores for dual-target engagement .
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Triazole amine: Essential for hydrogen bonding with kinase Asp residues .
Figure 1: Proposed Binding Mode to c-Met Kinase
[ Hypothetical model showing triazole NH₂ interacting with Asp1222 and imidazole engaging Phe1138 via π-stacking ]
Comparative Analysis with Structural Analogs
Table 3: Structural and Functional Comparison
| Compound | Structure | Key Activity |
|---|---|---|
| CID79529906 | Ethylimidazole-triazole | Kinase inhibition (hypothetical) |
| 63g | Triazolone-benzimidazole | c-Met IC₅₀ = 1.57 nM |
| 62i | Diarylurea-triazole | FLT3 IC₅₀ = 0.85 μM |
The ethylimidazole substitution in 1-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]-1H-1,2,4-triazol-3-amine may confer improved blood-brain barrier penetration compared to bulkier analogs .
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